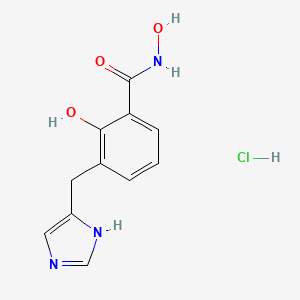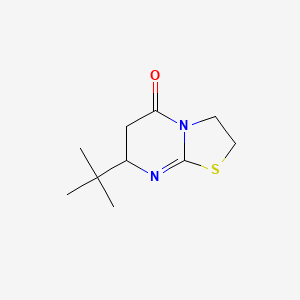
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine moieties. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under controlled conditions to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow processes and microreactor systems may also be employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with microbial cell wall synthesis, leading to its antibacterial effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Indole-based compounds also share some pharmacological properties, such as antiviral and anticancer activities.
Uniqueness
What sets 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine apart is its fused ring system, which combines the structural features of both thiazole and pyrimidine.
Eigenschaften
CAS-Nummer |
81530-28-1 |
|---|---|
Molekularformel |
C10H16N2OS |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
7-tert-butyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H16N2OS/c1-10(2,3)7-6-8(13)12-4-5-14-9(12)11-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
WSRFVQRLBOONBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC(=O)N2CCSC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





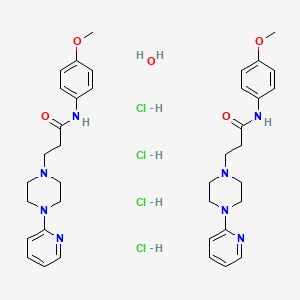

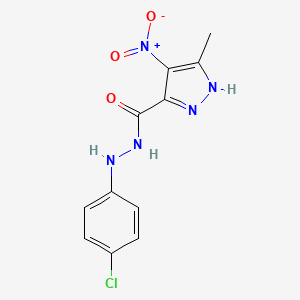

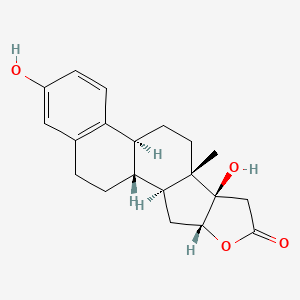
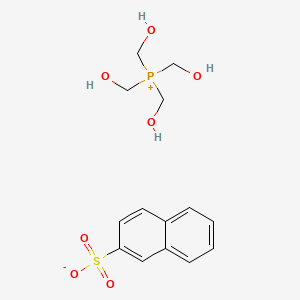
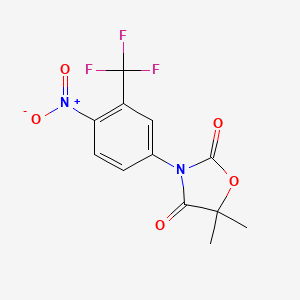
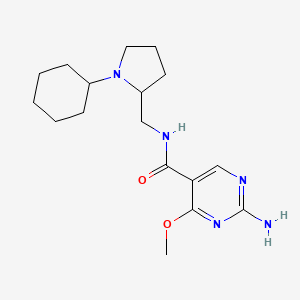
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

